3-Hydroxystanozolol glucuronide is a metabolite of the anabolic steroid stanozolol, commonly used in sports and bodybuilding. This compound is notable for its prolonged detection time in biological samples, particularly urine, making it significant in doping control contexts. It is formed through the glucuronidation process, where a glucuronic acid molecule is conjugated to the hydroxystanozolol molecule, enhancing its solubility and facilitating excretion.
The primary source of 3-hydroxystanozolol glucuronide is the metabolism of stanozolol in humans. Stanozolol itself is a synthetic derivative of testosterone and is widely recognized for its performance-enhancing effects. The glucuronidation of stanozolol occurs primarily in the liver, where enzymes such as uridine diphosphate-glucuronosyltransferases catalyze the reaction.
3-Hydroxystanozolol glucuronide falls under the category of steroid metabolites and is classified as a glucuronide conjugate. It plays a crucial role in the metabolic pathways of anabolic steroids and is particularly relevant in pharmacology and toxicology.
The synthesis of 3-hydroxystanozolol glucuronide can be achieved through enzymatic processes using human liver microsomes or by chemical synthesis methods.
The enzymatic synthesis typically involves:
The molecular structure of 3-hydroxystanozolol glucuronide can be represented as follows:
The structure consists of a stanozolol backbone with a hydroxyl group at the 3-position and a glucuronic acid moiety attached via an ether bond.
Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of the glucuronic acid conjugate .
The primary chemical reaction involving 3-hydroxystanozolol glucuronide is its formation through glucuronidation:
This reaction enhances the solubility of stanozolol metabolites, facilitating their excretion via urine.
The glucuronidation process is catalyzed by specific enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from uridine diphosphate-glucuronic acid to hydroxyl groups on steroid molecules .
3-Hydroxystanozolol glucuronide acts primarily as a marker for stanozolol use due to its stability and prolonged presence in urine post-administration. Upon ingestion of stanozolol, it undergoes extensive metabolism in the liver:
Research indicates that 3-hydroxystanozolol glucuronide can be detected in urine samples for up to ten days following administration of stanozolol, significantly longer than the parent compound itself .
Relevant data shows that this compound retains its integrity during standard analytical procedures used in doping control .
3-Hydroxystanozolol glucuronide serves several important roles in scientific research:
The conjugation of 3-hydroxystanozolol to form 3-hydroxystanozolol glucuronide is catalyzed by enzymes of the UDP-glucuronosyltransferase (UGT) superfamily, primarily UGT2B17 and, to a lesser extent, UGT2B10 and UGT1A4. UGT2B17 is the dominant enzyme responsible for the O-glucuronidation of the 3-hydroxy group of hydroxystanozolol, leveraging its high specificity for steroid-like structures. This enzyme exhibits superior catalytic efficiency (kcat/KM) compared to other UGT isoforms due to its lower Michaelis constant (KM ≈ 8.3 mM for analogous steroid glucuronidation) [1] [5]. UGT2B10 contributes to N-glucuronidation pathways but shows minimal activity toward 3-hydroxystanozolol, while UGT1A4 may facilitate minor glucuronide formation under specific conditions [7].
Genetic polymorphisms significantly impact this process. Individuals with the UGT2B172/2 deletion genotype exhibit a 3.1-fold reduction in glucuronidation efficiency (p < 0.0005) compared to wild-type (1/1) carriers [5]. Additionally, common inhibitors like diclofenac and ibuprofen reduce UGT2B17 activity by >50% *in vitro, potentially impairing 3-hydroxystanozolol clearance [4]. Tissue-specific expression further modulates this pathway; UGT2B17 is abundant in the liver and testes but absent in the kidney, explaining organ-dependent metabolic profiles [1] [7].
Table 1: Kinetic Parameters of UGT Enzymes in 3-Hydroxystanozolol Glucuronidation
UGT Isoform | Reaction Type | KM (mM) | Vmax (pmol/min/mg) | Tissue Localization |
---|---|---|---|---|
UGT2B17 | O-glucuronidation | 8.3 ± 1.2 | 42 ± 3.5 | Liver, Testes |
UGT2B10 | N-glucuronidation | 13 ± 2.1 | 8 ± 1.2 | Liver |
UGT1A4 | O-glucuronidation | 57 ± 8.7 | 11 ± 2.0 | Liver |
Data derived from recombinant enzyme studies [1] [5] [7].
Stanozolol undergoes sequential Phase I hydroxylation followed by Phase II conjugation. The primary Phase I metabolite is 3-hydroxystanozolol, formed via cytochrome P450 (CYP)-mediated oxidation at the 3' position of the stanozolol molecule. This reaction introduces a polar hydroxy group, enhancing aqueous solubility and enabling subsequent glucuronidation [4]. Phase I metabolism precedes Phase II, as unmodified stanozolol lacks the hydroxy moiety required for UGT-mediated conjugation [9].
The Phase II reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to 3-hydroxystanozolol, forming the stable ether glucuronide. This conjugation, occurring in hepatic endoplasmic reticulum membranes, increases molecular weight by 176 Da and facilitates biliary or renal excretion. The reaction is irreversible under physiological conditions, making 3-hydroxystanozolol glucuronide a terminal metabolite [1] [4]. Factors influencing this pathway include:
3-Hydroxystanozolol glucuronide is the predominant excretory metabolite of stanozolol in urine, distinguishing it from Phase I intermediates (e.g., 4β-hydroxystanozolol, 16β-hydroxystanozolol) and unconjugated 3-hydroxystanozolol. Its physicochemical and detection properties are summarized below relative to key analogs:
Table 2: Comparative Properties of Major Stanozolol Metabolites
Metabolite | Molecular Weight (Da) | Detection Window in Urine | Primary Matrix for Detection | Relative Abundance |
---|---|---|---|---|
3-Hydroxystanozolol glucuronide | 520.6 | Up to 6 days | Urine, Seminal fluid | 60–70% of total |
3'-Hydroxystanozolol (free) | 344.5 | 2–3 days | Serum, Hair | 15–20% of total |
4β-Hydroxystanozolol | 344.5 | <2 days | Urine | 10–15% of total |
16β-Hydroxystanozolol | 344.5 | <2 days | Urine | 5–10% of total |
Parent stanozolol | 328.5 | <1 day | Hair, Serum | <1% of total |
Data compiled from rodent and human models [4] [6] [9].
Key distinctions include:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2